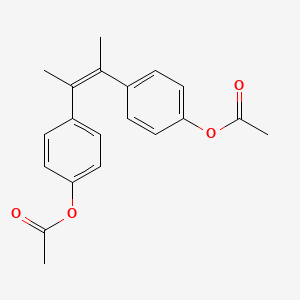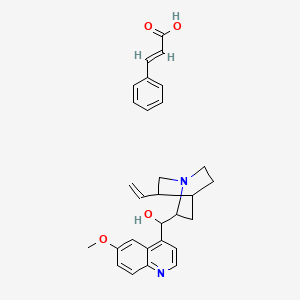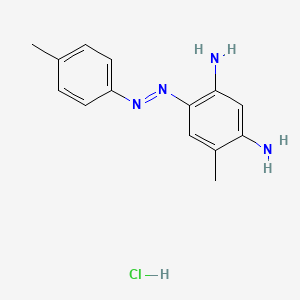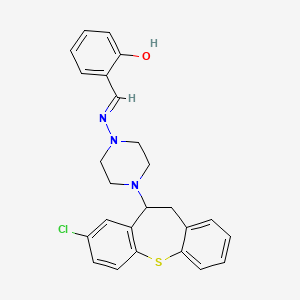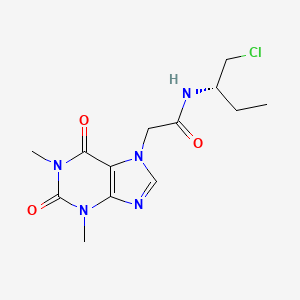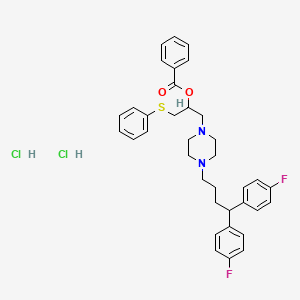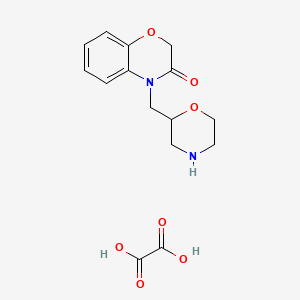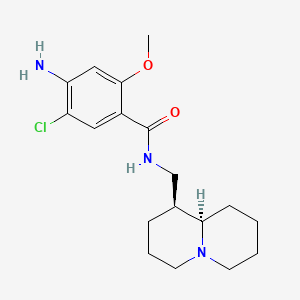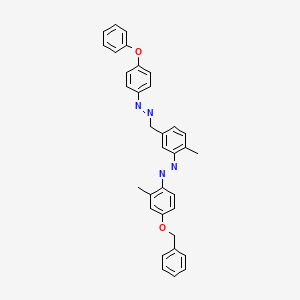
(3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) is a complex organic molecule featuring multiple aromatic rings and azo linkages. Azo compounds are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups. These compounds are notable for their vivid colors and are widely used in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) typically involves multiple steps, starting with the preparation of the individual aromatic components followed by azo coupling reactions.
Preparation of 4-(Benzyloxy)-o-toluidine: This can be synthesized by reacting o-toluidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Diazotization: The 4-(Benzyloxy)-o-toluidine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-xylene under basic conditions to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound is diazotized again and coupled with 4-phenoxyaniline to form the final product.
Industrial Production Methods
Industrial production of such complex azo compounds often involves continuous flow processes to ensure consistent quality and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology and Medicine
Azo compounds are studied for their potential use in drug delivery systems due to their ability to undergo reduction in the presence of certain enzymes, releasing active pharmaceutical ingredients at targeted sites.
Industry
In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its vivid color properties make it suitable for textile dyeing, printing inks, and plastics.
Mechanism of Action
The mechanism of action of (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) involves its interaction with molecular targets through its azo linkages. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The azo linkage can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)phenyl)azo(4-phenoxybenzene)
- (3-(Benzyloxy)phenyl)azo(4-phenoxybenzene)
- (4-(Benzyloxy)-o-tolyl)azo(4-phenoxybenzene)
Uniqueness
(3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene): is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both benzyloxy and phenoxy groups provides a distinct steric and electronic environment, making it a valuable compound for specific applications in dye chemistry and material science.
(3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) , covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
85409-72-9 |
|---|---|
Molecular Formula |
C34H30N4O2 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[4-methyl-3-[(2-methyl-4-phenylmethoxyphenyl)diazenyl]phenyl]methyl-(4-phenoxyphenyl)diazene |
InChI |
InChI=1S/C34H30N4O2/c1-25-13-14-28(23-35-36-29-15-17-31(18-16-29)40-30-11-7-4-8-12-30)22-34(25)38-37-33-20-19-32(21-26(33)2)39-24-27-9-5-3-6-10-27/h3-22H,23-24H2,1-2H3 |
InChI Key |
GMDHXFHGIKADBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN=NC2=CC=C(C=C2)OC3=CC=CC=C3)N=NC4=C(C=C(C=C4)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




